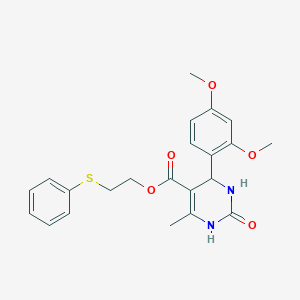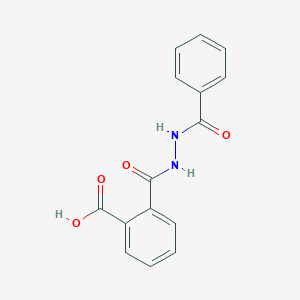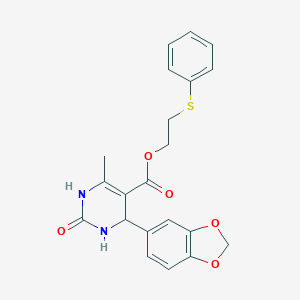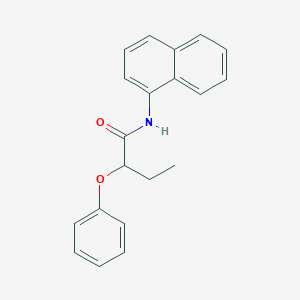
N-naphthalen-1-yl-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-naphthalen-1-yl-2-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthyl group attached to a phenoxybutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-2-phenoxybutanamide typically involves the reaction of 1-naphthylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-2-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-naphthalen-1-yl-2-phenoxybutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(1-naphthyl)ethylenediamine
- 1-naphthyl acetonitrile
- N-(1-naphthyl)ethylenediamine dihydrochloride
Uniqueness
N-naphthalen-1-yl-2-phenoxybutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyl group with a phenoxybutanamide structure sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-phenoxybutanamide |
InChI |
InChI=1S/C20H19NO2/c1-2-19(23-16-11-4-3-5-12-16)20(22)21-18-14-8-10-15-9-6-7-13-17(15)18/h3-14,19H,2H2,1H3,(H,21,22) |
InChI Key |
BJCFKZPMXJQSNC-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)OC3=CC=CC=C3 |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412705.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)undecanamide](/img/structure/B412706.png)
![N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-3-nitrobenzamide](/img/structure/B412707.png)
![Pentyl 4-[4-(diethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412712.png)
![4-fluoro-N-[4-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B412714.png)
![3-fluoro-N-{3-[(2,2',3,3',5,5',6,6'-octafluoro-4'-{3-[(3-fluorobenzoyl)amino]phenoxy}[1,1'-biphenyl]-4-yl)oxy]phenyl}benzamide](/img/structure/B412715.png)
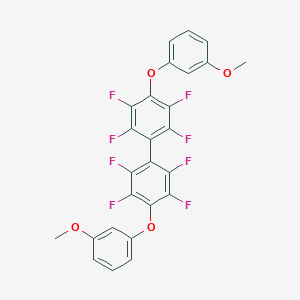
![3,5-bisnitro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B412717.png)
![Pentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412718.png)
![N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B412726.png)
![Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B412728.png)
